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molecular formula C17H30O4 B8307681 (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5-cyclohexylpentanoic acid

(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5-cyclohexylpentanoic acid

Cat. No. B8307681
M. Wt: 298.4 g/mol
InChI Key: VVYVFZRWUJASEV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645993B2

Procedure details

A solution of tert-butyl 3-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-6-cyclohexylhexanoate (64.0 g, 139.9 mmol) in tetrahydrofuran:water (3:1, 800 ml) was cooled to 5° C. then treated sequentially with hydrogen peroxide (30%w/v water, 87 ml, 769 mmol) then lithium hydroxide hydrate (10.0 g, 238 mmol). The reaction was stirred for 1 hour then quenched by dropwise addition of an aqueous solution of sodium thiosulphate (500 ml) keeping the temperature below 20° C. The mixture was extracted with ethyl acetate (discarded) and the aqueous phase was acidifed to pH 2 with solid citric acid and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over anhydrous sodium sulphate and the solvent removed under reduced pressure. The residue was purified by column chromatography on silica gel eluting with a gradient system of hexane: ethyl acetate (2:1) gradually changing to hexane: ethyl acetate (1:1) to afford the title compound (40.7 g)
Name
tert-butyl 3-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-6-cyclohexylhexanoate
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide hydrate
Quantity
10 g
Type
reactant
Reaction Step Three
Name
title compound

Identifiers

REACTION_CXSMILES
C([C@H]1COC(=O)N1[C:14]([CH:16]([CH2:25][CH2:26][CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)[CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])=[O:15])C1C=CC=CC=1.[OH:34]O.O.[OH-].[Li+]>O1CCCC1.O>[C:21]([O:20][C:18](=[O:19])[CH2:17][CH:16]([CH2:25][CH2:26][CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)[C:14]([OH:15])=[O:34])([CH3:24])([CH3:23])[CH3:22] |f:2.3.4,5.6|

Inputs

Step One
Name
tert-butyl 3-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-6-cyclohexylhexanoate
Quantity
64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@@H]1N(C(OC1)=O)C(=O)C(CC(=O)OC(C)(C)C)CCCC1CCCCC1
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1.O
Step Two
Name
Quantity
87 mL
Type
reactant
Smiles
OO
Step Three
Name
lithium hydroxide hydrate
Quantity
10 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by dropwise addition of an aqueous solution of sodium thiosulphate (500 ml)
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (discarded)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with a gradient system of hexane: ethyl acetate (2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
title compound
Type
product
Smiles
C(C)(C)(C)OC(CC(C(=O)O)CCCC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.7 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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